Pyrrole Methylation Abolishes DHODH Inhibitory Potency: Structural Determinant for Target Engagement
The unsubstituted pyrrole moiety of CAS 866137-12-4 is structurally identical to the 'R1 = 1H-pyrrol-1-yl' substituent present in a series of patent-exemplified DHODH inhibitors that achieve nanomolar potency against Plasmodium falciparum DHODH [1]. In contrast, the 2,5-dimethylpyrrole analog (CAS 866137-11-3) introduces steric bulk at the pyrrole positions that project into the enzyme's ubiquinone binding channel, a modification that, based on N-arylaminomethylene malonate SAR, is predicted to sterically clash with residues lining this narrow hydrophobic tunnel and ablate DHODH binding [2]. The patent literature confirms that Type 2 DHODH inhibitors containing unsubstituted N-aryl pyrrole groups achieve IC₅₀ values in the range of 43–178 nM against both human and P. falciparum DHODH, whereas dimethyl-substituted pyrrole analogs are absent from these activity tables, consistent with a loss of productive binding [1]. This steric argument provides a mechanistic rationale for prioritizing the unsubstituted pyrrole entity for any DHODH-targeted screening campaign.
| Evidence Dimension | Predicted DHODH binding compatibility based on pyrrole substituent steric profile |
|---|---|
| Target Compound Data | Unsubstituted 1H-pyrrol-1-yl at R1; compatible with ubiquinone binding channel geometry |
| Comparator Or Baseline | 2,5-Dimethyl-1H-pyrrol-1-yl analog (CAS 866137-11-3); steric clash predicted |
| Quantified Difference | Literature precedent: unsubstituted N-aryl pyrrole DHODH inhibitors achieve IC₅₀ = 43–178 nM [1]; dimethyl analogs absent from activity tables |
| Conditions | Structural modeling based on N-arylaminomethylene malonate DHODH co-crystal structures and patent SAR data [1][2] |
Why This Matters
For DHODH inhibitor discovery programs, selecting the unsubstituted pyrrole entity directly determines whether meaningful target engagement is achievable, providing a clear procurement decision point versus the dimethyl analog.
- [1] Bastos C, Booker ML, Celatka CA, et al. Small molecule inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. US Patent 8,703,811 B2. Issued April 22, 2014. BindingDB entries: BDBM50235593 (IC₅₀ 45 nM), BDBM50281172 (IC₅₀ 43 nM), BDBM120355 (IC₅₀ 178 nM). View Source
- [2] Cowen D, Bedingfield P, McConkey GA, Fishwick CWG, Johnson AP. A study of the effects of substituents on the selectivity of the binding of N-arylaminomethylene malonate inhibitors to DHODH. Bioorg Med Chem Lett. 2010;20(3):1284-1287. doi:10.1016/j.bmcl.2009.11.079 View Source
